molecular formula C19H13F2NO B11092197 4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11092197
M. Wt: 309.3 g/mol
InChI Key: QDOVJKFSTIKGOV-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a difluorophenyl group attached to a dihydrobenzoquinolinone core, which contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C19H13F2NO

Molecular Weight

309.3 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C19H13F2NO/c20-16-8-6-12(9-17(16)21)15-10-18(23)22-19-13-4-2-1-3-11(13)5-7-14(15)19/h1-9,15H,10H2,(H,22,23)

InChI Key

QDOVJKFSTIKGOV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This reaction proceeds via the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . Another approach involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides, leading to the formation of 2-acyl-2,3-dihydro-furo[3,2-h]quinolines .

Chemical Reactions Analysis

Key Reaction Pathway:

2-Amino-1,4-naphthoquinone+Meldrum’s acid+3,4-difluorobenzaldehydeEtOH, refluxTarget Compound\text{2-Amino-1,4-naphthoquinone} + \text{Meldrum’s acid} + \text{3,4-difluorobenzaldehyde} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound}

(a) Methylation

  • N-Methylation : Reacts with CH₃I in DMF at 190°C to form N-methyl derivatives (68% yield) .
    Example:

    Compound+CH3IDMF, 190°CN-Methyl analog\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, 190°C}} \text{N-Methyl analog}

(b) Oxidation

  • Aromatic ring oxidation using p-chloranil in DMF yields fully conjugated quinolinones (61–94% yields) .

(c) Nucleophilic Substitution

  • Fluorine atoms on the 3,4-difluorophenyl group undergo SNAr reactions with amines or alkoxides to generate substituted analogs .

Solvent and Catalyst Effects:

ConditionOutcomeYieldSource
Ethanol, refluxBaseline synthesis65–75%
DMF, 190°CAccelerated N-methylation68%
Acetic acid, high pressureEnhanced cyclization efficiency>90%
Rh/Pd/Cu catalyst systemOne-pot dihydroquinolinone formation85%

Spectroscopic Characterization

Critical data for reaction monitoring:

  • ¹H NMR (DMSO- d₆): δ 12.75 (br s, NH), 8.45 (s, aromatic H), 7.87–7.44 (m, fused ring H) .

  • IR : Peaks at 3446 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O) .

  • HRMS : m/z 318.0739 (calcd for C₁₇H₁₁F₃NO₂⁺) .

Biological Activity Correlation

Derivatives show structure-dependent interactions:

  • 3,4-Difluorophenyl substitution enhances lipophilicity and target binding in enzyme inhibition assays .

  • N-Methylation reduces metabolic clearance but may lower solubility .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProduct ClassYield Range
CyclocondensationMeldrum’s acid, ethanol, refluxDihydroquinolinones65–75%
N-AlkylationCH₃I, DMF, 190°CN-Alkylated analogs60–68%
Oxidationp-Chloranil, DMFAromatic quinolinones61–94%
SNArAmines, K₂CO₃, DMSOSubstituted aryl derivatives70–85%

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one exhibit significant biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives with similar structures exhibit cytotoxic activity against various cancer cell lines, including lung cancer (A549) cells. The difluoro substituent enhances this activity, with IC50 values indicating effective inhibition at low concentrations .
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, particularly in the context of Alzheimer's disease. Toxicological assessments suggest that certain derivatives may interact favorably with acetylcholinesterase enzymes, which are crucial in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have highlighted the applications and potential of this compound:

  • Cytotoxicity Studies : A study reported that compounds sharing structural similarities exhibited varying degrees of cytotoxicity against A549 cells. The presence of electron-withdrawing groups like fluorine significantly enhanced this activity .
  • Toxicological Assessments : Comprehensive toxicity studies are essential for drug development. Research involving acute and subacute exposure revealed that derivatives like 4-phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one had high LD50 values (>2000 mg/kg), indicating a favorable safety profile for further development .

Comparative Analysis with Related Compounds

The unique difluorophenyl substituent in this compound distinguishes it from other related compounds. Below is a comparative table highlighting some structural analogs:

Compound NameStructureUnique Features
4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-oneStructureExhibits potential neuroprotective effects
6-Pyridin-3-yl-3,4-dihydroquinolin-2(1H)-oneStructureKnown for aldosterone synthase inhibition
5-Fluoro-3,4-dihydrobenzo[h]quinolin-2(1H)-oneStructureShows enhanced anti-inflammatory activity

Mechanism of Action

The mechanism of action of 4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression . The compound’s ability to interfere with DNA synthesis and induce apoptosis in cancer cells further contributes to its anti-cancer activity.

Biological Activity

4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzoquinoline framework and a difluorophenyl substituent, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₉H₁₃F₂N₀
  • Molecular Weight : 309.3 g/mol
  • Structure : The compound features a fused ring system that enhances its chemical reactivity and biological interaction capabilities.

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's.
  • Anticancer Activity : Preliminary studies suggest that the difluorophenyl substituent enhances lipophilicity and metabolic stability, potentially increasing binding affinity to cancer-related targets.

Anticancer Studies

Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • IC₅₀ Values : A study reported IC₅₀ values of 7.82 µM against A549 lung cancer cells, indicating significant anticancer potential when compared to other derivatives in the same class .

Neuroprotective Effects

The compound's structural features suggest it may possess neuroprotective properties:

  • AChE Inhibition : Inhibition studies have shown that it can effectively inhibit AChE, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-oneStructureExhibits potential neuroprotective effects
6-Pyridin-3-yl-3,4-dihydroquinolin-2(1H)-oneStructureKnown for its aldosterone synthase inhibition
5-Fluoro-3,4-dihydrobenzo[h]quinolin-2(1H)-oneStructureShows enhanced anti-inflammatory activity

The presence of fluorine atoms in the difluorophenyl substituent significantly influences the electronic properties and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Neurodegenerative Disease Models : A series of hybrid compounds incorporating 3,4-dihydroquinolinone frameworks were designed to target both AChE and MAOs. One promising candidate demonstrated dual inhibition capabilities with IC₅₀ values indicating high efficacy against both enzymes .
  • Cytotoxicity Assessments : Toxicological screenings have been conducted to evaluate the safety profile of related compounds. The results indicated that many derivatives are non-cytotoxic at therapeutic concentrations .

Q & A

Q. What synthetic strategies are effective for introducing the 3,4-difluorophenyl group into quinolin-2(1H)-one scaffolds?

The 3,4-difluorophenyl group is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, in fluorinated quinolinone synthesis, 3,4-difluoronitrobenzene reacts with 4-hydroxyquinolin-2(1H)-one under mild conditions (DMF, K₂CO₃, room temperature) to form intermediates like 4-(2-fluoro-4-nitrophenoxy)quinolin-2(1H)-one , which are further functionalized . Fluorination enhances electrophilicity and biological activity by modulating electron-withdrawing effects .

Q. How are 3,4-dihydroquinolin-2(1H)-one derivatives screened for biological activity in vitro?

Standard protocols involve:

  • Enzyme inhibition assays : Testing against targets like TGF-β/Smad pathways using fluorescence polarization or ELISA .
  • Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., A549, HeLa) to evaluate cytotoxicity .
  • Antimicrobial screening : Disk diffusion or microdilution methods against bacterial/fungal strains .

Q. What analytical techniques are critical for characterizing fluorinated quinolinone derivatives?

  • ¹H/¹⁹F NMR : Resolves fluorine coupling patterns and confirms regioselectivity (e.g., δ 6.0–7.8 ppm for aromatic protons, δ -110 to -120 ppm for ¹⁹F signals) .
  • LC-MS/MS : Validates molecular weight and purity (>95% by HPLC) .
  • X-ray crystallography : Resolves stereochemistry in chiral intermediates .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 3,4-disubstituted quinolin-2(1H)-ones be addressed?

Palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-4-trifloxyquinolin-2(1H)-one with arylboronic acids enables regioselective introduction of substituents at C3 and C4. Optimal conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O at 80°C, achieving yields >80% . Computational modeling (DFT) predicts reactivity trends for challenging substrates .

Q. What experimental designs resolve contradictions between in vitro and in vivo efficacy of fluorinated quinolinones?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability). Strategies include:

  • Prodrug modification : Esterification of hydroxyl groups to enhance membrane permeability .
  • Microsomal stability assays : Liver microsome incubations (e.g., human CYP450 isoforms) identify metabolic hotspots .
  • In vivo PK/PD studies : Rodent models with LC-MS monitoring of plasma/tissue concentrations .

Q. How can reaction byproducts be minimized during LiAlH₄-mediated reductions of quinolinone intermediates?

LiAlH₄ reductions (e.g., converting ketones to alcohols) require strict anhydrous conditions (THF, 0–25°C) and controlled stoichiometry (1:1.2 substrate:LiAlH₄). Post-reaction quenching with NaOH/Na₂SO₄ prevents over-reduction and isolates products in >85% yield . Chiral separations (SFC chromatography) resolve enantiomers when stereocenters form .

Methodological Challenges and Solutions

Q. What are the limitations of current fluorination protocols for quinolinone scaffolds?

  • Side reactions : Fluorine’s high electronegativity can deactivate aromatic rings, requiring activating groups (e.g., nitro, methoxy) for efficient substitution .
  • Regiochemical control : Competing C2 vs. C4 substitution in quinolinones is mitigated by steric directing groups (e.g., tosyloxy at C4) .

Q. How do fluorine atoms influence binding affinity in kinase inhibition studies?

Fluorine enhances binding via:

  • Hydrophobic interactions : Filling hydrophobic pockets in ATP-binding sites (e.g., Akt kinases) .
  • Electrostatic effects : Polar interactions with backbone amides (e.g., in TGF-β1 receptor) .
  • Conformational restriction : Rigidifying flexible regions of ligands to improve fit .

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